3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1152513-62-6
VCID: VC2793847
InChI: InChI=1S/C14H16O3/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(15)17-13(14)16/h4-7,9H,8H2,1-3H3
SMILES: CC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol

3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione

CAS No.: 1152513-62-6

Cat. No.: VC2793847

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione - 1152513-62-6

Specification

CAS No. 1152513-62-6
Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
IUPAC Name 3-methyl-3-(4-propan-2-ylphenyl)oxolane-2,5-dione
Standard InChI InChI=1S/C14H16O3/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(15)17-13(14)16/h4-7,9H,8H2,1-3H3
Standard InChI Key OVEOPWLAPTZYDG-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C
Canonical SMILES CC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C

Introduction

Physical and Chemical Properties

Basic Properties

The fundamental physicochemical properties of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione are summarized in the following table:

PropertyValue
Molecular FormulaC14H16O3
Molecular Weight248.27 g/mol
Physical StateSolid (at standard conditions)
SolubilityExpected to be soluble in organic solvents; poorly soluble in water
Topological Polar Surface AreaApproximately 40-50 Ų
LogP (octanol-water partition coefficient)Estimated to be between 2-3 (lipophilic)

Spectroscopic Characteristics

The structural features of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione produce characteristic spectroscopic patterns essential for its identification and purity assessment. In infrared (IR) spectroscopy, the compound would exhibit strong carbonyl absorption bands typically in the range of 1760-1790 cm⁻¹ and 1800-1830 cm⁻¹, characteristic of cyclic anhydrides. Aromatic C-H stretching vibrations would appear around 3030 cm⁻¹, while aliphatic C-H stretching would be observed in the 2950-2850 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons (approximately 7.0-7.5 ppm), the methyl group attached to the oxolane ring (around 1.5-1.7 ppm), and the isopropyl group protons (approximately 1.2 ppm for the methyl protons and 2.8-3.0 ppm for the methine proton).

Reactivity Profile

The reactivity of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione is primarily determined by its functional groups:

  • The carbonyl groups in the cyclic anhydride structure are susceptible to nucleophilic attack, making the compound reactive toward nucleophiles such as amines, alcohols, and water.

  • Hydrolysis of the anhydride leads to the formation of a dicarboxylic acid derivative with two carboxylic acid functional groups.

  • Reactions with amines or alcohols produce amides or esters, respectively, offering pathways for derivatization and functionalization.

  • The aromatic ring can undergo typical electrophilic aromatic substitution reactions, although the isopropyl group directs incoming substituents predominantly to ortho and para positions.

  • The quaternary carbon at position 3 of the oxolane ring remains relatively inert due to steric hindrance imposed by the methyl and 4-(propan-2-yl)phenyl substituents.

Synthesis Methods

General Synthetic Routes

The synthesis of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione typically involves multiple steps that may include:

  • Preparation of a substituted succinic acid derivative: This could involve alkylation of dimethyl malonate with 4-(propan-2-yl)benzyl halide followed by methylation.

  • Formation of the cyclic anhydride: The resulting dicarboxylic acid would be cyclized using dehydrating agents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.

Laboratory Preparation Techniques

The preparation of this compound requires careful control of reaction conditions to ensure selectivity and optimal yield. Column chromatography is typically necessary for purification. The synthesis generally follows these steps:

  • Alkylation of a suitable malonic ester with 4-isopropylbenzyl halide

  • Methylation of the resulting product

  • Hydrolysis of the ester groups to form the dicarboxylic acid

  • Dehydration to form the cyclic anhydride

Structural Analogs and Related Compounds

Comparison with 3-Methyl-3-phenyloxolane-2,5-dione

3-Methyl-3-phenyloxolane-2,5-dione (CAS No. 14702-34-2) is a structurally similar compound that lacks the isopropyl group on the phenyl ring. This related compound has a molecular formula of C11H10O3 and a molecular weight of 190.20 g/mol .

The comparison between these compounds illustrates how the addition of an isopropyl group affects physicochemical properties:

Property3-Methyl-3-phenyloxolane-2,5-dione3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione
Molecular FormulaC11H10O3C14H16O3
Molecular Weight190.20 g/mol248.27 g/mol
LipophilicityLowerHigher (due to isopropyl group)
SMILES CodeO=C(C(C1=CC=CC=C1)(C)C2)OC2=OIncludes the isopropyl substituent on the phenyl ring

The isopropyl substituent in 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione increases lipophilicity, potentially enhancing membrane permeability and protein binding in biological systems.

Relationship to Other Oxolane-2,5-dione Derivatives

The oxolane-2,5-dione scaffold (also known as succinic anhydride) appears in various compounds with biological activity. Related structures such as 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione derivatives, while having a slightly different core structure (pyrrolidine-2,5-dione instead of oxolane-2,5-dione), share structural similarities and potentially related biological activities .

These pyrrolidine-2,5-dione derivatives have demonstrated antiseizure and antinociceptive properties in various models, suggesting that oxolane-2,5-dione derivatives like 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione might possess interesting biological activities worthy of investigation .

Research Status and Future Directions

Current Research Findings

  • Pharmaceutical Research: Similar compounds have been investigated for their biological activities, particularly in the areas of seizure control and pain management .

  • Synthetic Methodology: Research on efficient synthetic routes to access substituted oxolane-2,5-diones continues to evolve.

  • Structure-Activity Relationships: Studies examining how structural modifications affect biological activity provide valuable insights for future development.

Future Research Opportunities

Several promising research avenues for 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione include:

  • Comprehensive Biological Screening: Systematic evaluation of the compound's activity across various biological targets and disease models.

  • Structural Optimization: Design and synthesis of analogs with modified substituents to enhance specific properties.

  • Reaction Methodology: Development of more efficient and scalable synthetic routes.

  • Computational Studies: Molecular modeling to predict protein-ligand interactions and guide rational design efforts.

  • Formulation Research: Investigation of appropriate delivery systems to overcome potential challenges such as limited water solubility.

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